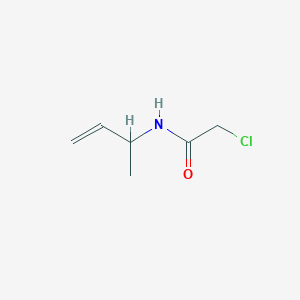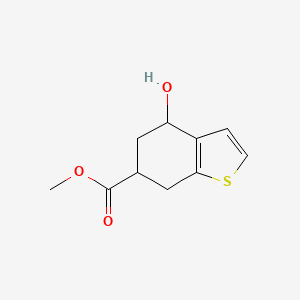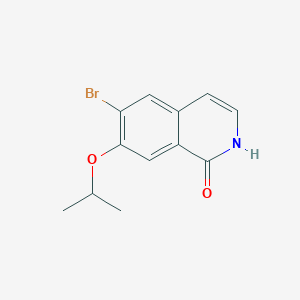
4-Bromo-2,6-dimethylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-dimethyl-2H-pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
The synthesis of 4-Bromo-2,6-dimethyl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis.
Análisis De Reacciones Químicas
4-Bromo-2,6-dimethyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antidiabetic agents.
Medicine: The compound is being explored for its potential antihypertensive and anti-inflammatory properties.
Industry: It may be used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,6-dimethyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . Additionally, the compound may exert its effects through calcium sensitization, stabilizing calcium-induced conformational changes in proteins such as troponin C .
Comparación Con Compuestos Similares
4-Bromo-2,6-dimethyl-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Pimobendan: A benzimidazole-pyridazinone hybrid with vasodilating and inotropic properties.
Zardaverine: A potent bronchodilator and phosphodiesterase inhibitor.
ABT-963: A selective cyclooxygenase-2 inhibitor.
These compounds share similar core structures but differ in their substituents and specific pharmacological activities, highlighting the versatility and potential of the pyridazinone scaffold.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
4-bromo-2,6-dimethylpyridazin-3-one |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(7)6(10)9(2)8-4/h3H,1-2H3 |
Clave InChI |
LVZDNAYGIWEJSG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C(=C1)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)



![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13899773.png)


![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
